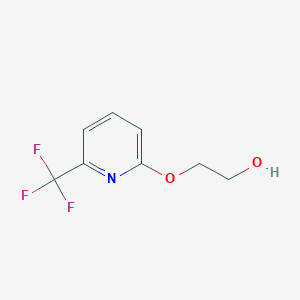

2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

CAS No.: 1607268-76-7

Cat. No.: VC7718956

Molecular Formula: C8H8F3NO2

Molecular Weight: 207.152

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1607268-76-7 |

|---|---|

| Molecular Formula | C8H8F3NO2 |

| Molecular Weight | 207.152 |

| IUPAC Name | 2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanol |

| Standard InChI | InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-7(12-6)14-5-4-13/h1-3,13H,4-5H2 |

| Standard InChI Key | NAAGOZCFPCNEND-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)OCCO)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

The compound’s architecture comprises a pyridine ring substituted at the 6-position with a trifluoromethyl () group and at the 2-position with an ethoxyethanol side chain (). Key structural descriptors include:

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding and solubility in polar solvents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation:

-

H NMR: Signals at δ 3.70–3.85 ppm (m, 2H, ) and δ 4.45–4.60 ppm (m, 2H, ) confirm the ethoxyethanol chain.

-

HRMS: A molecular ion peak at m/z 207.152 ([M]) validates the molecular weight .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary steps, as detailed in industrial protocols:

Step 1: Pyridine Core Formation

6-Trifluoromethylpyridin-2-ol (CAS: 34486-06-1) is prepared via:

-

Friedel-Crafts Trifluoromethylation: Reaction of pyridin-2-ol with trifluoromethyl iodide () in the presence of at 80°C .

-

Purification: Recrystallization from ethyl acetate yields 85–90% pure product.

Step 2: Etherification

The hydroxyl group of 6-trifluoromethylpyridin-2-ol reacts with ethylene glycol under Mitsunobu conditions:

-

Conditions: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (), tetrahydrofuran (THF), 0°C to room temperature.

-

Yield: 70–75% after column chromatography.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Competing O- vs. N-alkylation requires precise control of reaction pH and temperature .

-

Byproduct Formation: Trace amounts of 2-((6-(trifluoromethyl)pyridin-2-yl)amino)ethanol may form if ammonia contaminants are present .

Physicochemical Properties

The compound exhibits moderate hydrophilicity () and stability under acidic conditions (pH 2–6) .

Applications in Research and Industry

Pharmaceutical Intermediate

-

Antiviral Agents: Serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 .

-

Anticancer Drugs: Functionalization at the hydroxyl group generates prodrugs with enhanced tumor selectivity.

Agrochemical Development

-

Herbicides: Incorporated into pyridine-based herbicides for broadleaf weed control .

-

Insect Growth Regulators: Modifies chitin synthesis in Lepidoptera larvae.

Material Science

-

Liquid Crystals: The group improves thermal stability in nematic phases .

-

Coordination Polymers: Acts as a ligand for lanthanide ions in luminescent materials.

| Hazard Category | Code | Precautionary Statements |

|---|---|---|

| Acute Toxicity (Oral) | H301 | P264: Wash skin thoroughly after handling |

| Eye Irritation | H319 | P305+P351+P338: Rinse cautiously with water for several minutes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume